1H,1H,3H,7H-Perfluoroheptan-1-ol

Description

BenchChem offers high-quality 1H,1H,3H,7H-Perfluoroheptan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,1H,3H,7H-Perfluoroheptan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

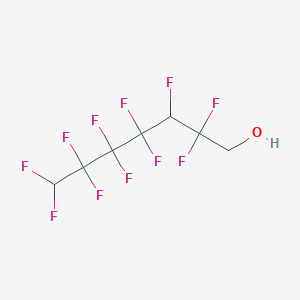

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F11O/c8-2(4(11,12)1-19)5(13,14)7(17,18)6(15,16)3(9)10/h2-3,19H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQUKPRALAQKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380761 | |

| Record name | 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82793-41-7 | |

| Record name | 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H,3H,7H-Perfluoroheptan-1-ol (CAS No. 82793-41-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1H,1H,3H,7H-Perfluoroheptan-1-ol, a partially fluorinated alcohol with unique properties making it a molecule of interest in various scientific domains, including materials science and drug discovery. This document delves into its chemical and physical characteristics, plausible synthetic routes, potential applications, and essential safety and handling protocols.

Introduction: Unveiling a Unique Fluorinated Alcohol

1H,1H,3H,7H-Perfluoroheptan-1-ol, also known by its IUPAC name 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol, is a C7 alcohol characterized by a significant degree of fluorination along its carbon chain, punctuated by two hydrocarbon-like protons at the C3 and C7 positions.[1] This unique structural arrangement imparts a distinct set of physicochemical properties, differentiating it from both fully fluorinated and non-fluorinated analogues. The presence of both hydrophobic and lipophobic fluorinated segments, combined with a hydrophilic alcohol functional group, suggests its potential as a surfactant, a building block for advanced materials, and a tool in medicinal chemistry. The strategic placement of fluorine atoms can significantly influence molecular conformation, pKa, metabolic stability, and binding interactions of larger molecules it is incorporated into.[2][3]

Physicochemical Properties

The properties of 1H,1H,3H,7H-Perfluoroheptan-1-ol are dictated by its unique molecular structure. The high electronegativity of the fluorine atoms creates a strong inductive effect, influencing the acidity of the hydroxyl proton and the overall polarity of the molecule.

| Property | Value | Source |

| CAS Number | 82793-41-7 | [1] |

| Molecular Formula | C7H5F11O | [1] |

| Molecular Weight | 314.10 g/mol | [1] |

| IUPAC Name | 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | [1] |

| Synonyms | 1H,1H,3H,7H-PERFLUOROHEPTANOL, 2,2,3,4,4,5,5,6,6,7,7-undecakis(fluoranyl)heptan-1-ol | [1] |

Synthesis and Purification

A specific, detailed synthesis protocol for 1H,1H,3H,7H-Perfluoroheptan-1-ol is not explicitly detailed in the available literature. However, a plausible and commonly employed method for the synthesis of such partially fluorinated alcohols is the radical-initiated addition of an alcohol to a perfluoroalkene.

Plausible Synthetic Pathway: Radical Addition

The synthesis of 1H,1H,3H,7H-Perfluoroheptan-1-ol can be envisioned through the radical addition of methanol to a suitable perfluoroalkene, such as 1,1,2,3,3,4,4,5,5,6,6-undecafluorohept-1-ene. This type of reaction is a well-established method for creating C-C bonds and introducing functionality at the terminus of a fluorinated chain.

Caption: Plausible radical addition pathway for the synthesis of 1H,1H,3H,7H-Perfluoroheptan-1-ol.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known radical addition reactions to fluorinated olefins and should be optimized for this specific transformation.

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, pressure gauge, and injection port is assembled and leak-tested.

-

Charging of Reactants: The autoclave is charged with the perfluoroalkene substrate and a large excess of methanol, which also serves as the solvent. The excess of methanol is crucial to favor the formation of the 1:1 adduct and minimize telomerization.

-

Degassing: The reaction mixture is thoroughly degassed by several cycles of pressurizing with an inert gas (e.g., nitrogen or argon) and venting to remove dissolved oxygen, which can interfere with radical reactions.

-

Initiator Preparation: A solution of a suitable radical initiator, such as dibenzoyl peroxide or di-tert-butyl peroxide, is prepared in a small amount of methanol.

-

Reaction Initiation and Progression: The autoclave is heated to the decomposition temperature of the initiator (typically 80-130 °C). The initiator solution is then injected into the reactor. The reaction is monitored by pressure changes and periodic sampling (if the reactor setup allows).

-

Work-up and Purification: After the reaction is complete (typically several hours), the autoclave is cooled to room temperature and vented. The excess methanol is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to isolate the desired 1H,1H,3H,7H-Perfluoroheptan-1-ol.

Causality Behind Experimental Choices:

-

Excess Methanol: Using a large excess of methanol shifts the equilibrium towards the formation of the desired 1:1 adduct and minimizes the formation of higher molecular weight telomers.

-

Radical Initiator: The choice of initiator is determined by its decomposition kinetics at a suitable reaction temperature and its solubility in the reaction medium.

-

Degassing: Oxygen is a radical scavenger and can terminate the chain reaction, hence its removal is critical for efficient reaction.

-

Purification by Distillation: The significant difference in boiling points between the partially fluorinated alcohol and any remaining starting materials or telomeric byproducts makes fractional distillation an effective purification method.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple. The protons of the -CH₂OH group would appear as a triplet, coupled to the adjacent -CF₂- group. The chemical shift would likely be in the range of 3.8-4.2 ppm. The single proton at the C3 position would likely appear as a complex multiplet due to coupling with adjacent fluorine and hydrogen atoms. The terminal -CHF₂ proton would also be a multiplet.

-

¹⁹F NMR: The ¹⁹F NMR spectrum will be complex due to the various distinct fluorine environments and their coupling to each other and to the protons. Distinct signals would be expected for the -CF₂- groups at different positions along the chain and the terminal -CF₂H group.

-

¹³C NMR: The ¹³C NMR spectrum would show seven distinct carbon signals, with those bonded to fluorine exhibiting characteristic C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of a similar fluorinated alcohol, 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol, shows characteristic absorptions that can be expected for the title compound. A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of C-F stretching vibrations.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) for an alcohol may be weak or absent.[4] Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). For 1H,1H,3H,7H-Perfluoroheptan-1-ol, fragmentation of the fluorinated chain is also expected, leading to a series of ions corresponding to the loss of fluorocarbon fragments.

Potential Applications in Research and Development

The unique combination of a reactive hydroxyl group and a partially fluorinated chain makes 1H,1H,3H,7H-Perfluoroheptan-1-ol a valuable building block for various applications.

Polymer and Materials Science

The hydroxyl group allows for the incorporation of the fluorinated moiety into polymers via esterification, etherification, or urethane linkages. This can be used to modify the surface properties of materials, imparting hydrophobicity, oleophobicity, and low surface energy. Such polymers could find use in coatings, low-friction surfaces, and membranes.

Drug Development and Medicinal Chemistry

The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] 1H,1H,3H,7H-Perfluoroheptan-1-ol can serve as a synthon to introduce a fluorinated tail onto a pharmacologically active scaffold. This can be particularly useful in tuning the pharmacokinetic properties of a drug molecule. Fluorinated alcohols are also used in the synthesis of fluorine-containing pharmaceuticals such as anesthetics.[5]

Surfactants and Emulsifiers

The amphiphilic nature of this molecule suggests its potential use as a specialty surfactant, particularly in fluorinated systems or for the emulsification of fluorocarbons.

Caption: Potential application areas for 1H,1H,3H,7H-Perfluoroheptan-1-ol.

Safety, Handling, and Storage

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a respirator with an appropriate cartridge should be used.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Handle in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.

Conclusion

1H,1H,3H,7H-Perfluoroheptan-1-ol is a fascinating molecule with a unique structure that suggests a range of potential applications. While specific experimental data for this compound is sparse in the public domain, its properties can be inferred from related fluorinated alcohols. As a building block, it offers a convenient handle for introducing a partially fluorinated moiety into larger molecules, a strategy of significant interest in materials science and medicinal chemistry. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential.

References

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-. Substance Registry Services. Retrieved from [Link]

-

ResearchGate. (n.d.). The para-Fluoro–Thiol Reaction as an Efficient Tool in Polymer Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 1H,1H,7H-Dodecafluoro-1-heptanol. NIST WebBook. Retrieved from [Link]

-

Modgraph. (2005, May 5). Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. Retrieved from [Link]

-

YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

LookChem. (n.d.). 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Total Synthesis and Olfactory Evaluation of (1R,3S,6S,7S,8S)- 3-Hydroxy-6,8-dimethyltricyclo[5.3.1.03,8]undecan-2-one: A New Synthetic Route to the Patchoulol Skeleton*. Retrieved from [Link]

-

National Institutes of Health. (2024, June 18). On the use of 1H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution: the example of the flavonoid rutin. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Retrieved from [Link]

-

Monument Chemical. (2018, May 4). 2,2,4,6,6- Pentamethylheptane, low peroxide (PMH). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol | C7H5F11O | CID 2778067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemos.de [chemos.de]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol | C6F13CH2OH | CID 550386 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide to the Safe Handling of 1H,1H,3H,7H-Perfluoroheptan-1-ol and Structurally Related Fluorotelomer Alcohols

Authored for: Drug Development Professionals, Researchers, and Scientists Senior Application Scientist Note: A specific Safety Data Sheet (SDS) for the novel compound 1H,1H,3H,7H-Perfluoroheptan-1-ol is not readily available in public databases. This guide has been synthesized by extrapolating critical safety, handling, and toxicological data from structurally analogous and commercially available fluorotelomer alcohols (FTOHs). The core safety principles outlined are based on the consistent hazard profiles of these related compounds and represent a robust framework for ensuring laboratory safety.

Section 1: Hazard Identification and Inferred Toxicological Profile

1H,1H,3H,7H-Perfluoroheptan-1-ol belongs to the family of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their environmental persistence[1]. The primary health risks associated with analogous FTOHs, such as 1H,1H,7H-Dodecafluoroheptanol and 1H,1H-Perfluoroheptan-1-ol, are consistently identified as irritation to the skin, eyes, and respiratory system[2][3][4]. The toxicological properties of many FTOHs have not been fully investigated, warranting a cautious approach that minimizes all potential routes of exposure[2].

Based on aggregated GHS information for these surrogates, the hazard classification for 1H,1H,3H,7H-Perfluoroheptan-1-ol is inferred as follows:

| Hazard Class | GHS Hazard Code | Description | Primary Sources |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][3][4][5] |

Chronic effects may be delayed, and inhalation can potentially lead to delayed pulmonary edema[2]. Given its classification as a PFAS substance, extreme care must be taken to prevent its release into the environment[1].

Section 2: Proactive Safety Framework: Engineering Controls and Personal Protection

A proactive safety posture is paramount when handling FTOHs. The causality for specific controls is rooted in preventing aerosolization, contact, and inhalation of this irritant compound.

Primary Engineering Controls

The primary line of defense is to handle the material within a controlled environment.

-

Chemical Fume Hood: All manipulations of 1H,1H,3H,7H-Perfluoroheptan-1-ol, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors or mists[2][6].

-

Emergency Infrastructure: Facilities must be equipped with readily accessible and tested eyewash stations and safety showers in the immediate vicinity of any potential exposure[1][7].

Personal Protective Equipment (PPE) Selection Logic

The selection of PPE is not merely a checklist but a risk-mitigation strategy. The goal is to create an impermeable barrier between the researcher and the chemical.

Caption: PPE Selection Workflow for FTOH Handling.

Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale & Source |

|---|---|---|

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] | Protects against splashes and vapors causing serious eye irritation.[2][3] |

| Skin Protection | Chemically impermeable gloves (e.g., Nitrile). Gloves must be inspected prior to use.[8] | Prevents skin contact which can cause irritation.[1][2] |

| Body Protection | Wear a laboratory coat. For larger quantities or tasks with a high splash risk, fire/flame resistant and impervious clothing is recommended.[8] | Minimizes the risk of skin contact and contamination of personal clothing. |

| Respiratory Protection | Not typically required when work is performed in a functional fume hood. For spill cleanup or in case of ventilation failure, a self-contained breathing apparatus (SCBA) should be used.[8] | Protects against respiratory tract irritation from vapors or mists.[4][5] |

Section 3: Standard Operating Protocols

Adherence to standardized protocols is critical for ensuring reproducible safety outcomes.

Protocol for Safe Handling and Storage

This protocol is designed to be a self-validating system, where each step minimizes a specific, identified risk.

-

Pre-Handling Verification:

-

Confirm the functionality of the chemical fume hood.

-

Ensure the safety shower and eyewash station are unobstructed.

-

Inspect all required PPE for defects before donning.

-

-

Chemical Handling:

-

Post-Handling:

-

Wash hands and face thoroughly after handling the substance.[2]

-

Decontaminate any surfaces that may have come into contact with the chemical.

-

Properly doff and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

-

-

Storage:

Protocol for Small Spill Management (<100 mL)

-

Immediate Actions:

-

Alert personnel in the immediate area.

-

If safe to do so, remove all sources of ignition.[8]

-

-

Containment & Cleanup:

-

Wearing appropriate PPE (including respiratory protection if vapors are significant), contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

-

Do not let the product enter drains.[8]

-

Soak up the material with the inert absorbent and collect it into a suitable, closed container for disposal as hazardous waste.[12]

-

-

Decontamination:

-

Clean the spill area thoroughly with a suitable solvent (follow institutional guidelines) and then soap and water.

-

Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for hazardous waste disposal.

-

Section 4: Emergency Response Procedures

Rapid and correct response to an exposure or emergency can significantly mitigate harm.

Exposure First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][10]

-

Skin Contact: Take off immediately all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[2][7]

-

Inhalation: Remove the person from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][8]

-

Specific Hazards: In a fire, hazardous decomposition products may be produced. Vapors can be heavier than air and may travel to a source of ignition.[11]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Caption: Decision Logic for Spill Response.

Section 5: Inferred Physical and Chemical Properties

While specific data for 1H,1H,3H,7H-Perfluoroheptan-1-ol is unavailable, the properties of related FTOHs can provide a useful reference for researchers.

| Property | 1H,1H-Perfluoro-1-heptanol (6:1 FTOH) | 1H,1H,2H,2H-Perfluoro-1-octanol | Appearance of Related Compounds |

| CAS Number | 375-82-6 | 647-42-7 | N/A |

| Molecular Formula | C7H3F13O | C8H5F13O | N/A |

| Molecular Weight | 350.08 g/mol [3] | 364.09 g/mol | N/A |

| Appearance | Colorless Oil[13] | Colorless Liquid[2] | Generally colorless liquids or white solids[2][10] |

| Boiling Point | 147 °C[13] | N/A | Varies with chain length and fluorination |

| Storage Temp. | Refrigerator[13] | Store in a cool place[5] | Cool, dry place is consistently recommended[1][2][7] |

| Solubility | Slightly soluble in DMSO and Methanol[13] | Immiscible with water[14] | Generally poor water solubility |

References

-

1H,1H,2H,2H-Perfluoro-1-octan-ol Safety Data Sheet. Synquest Labs.

-

Material Safety Data Sheet - 1H,1H,7H-Dodecafluoroheptanol, 97%. Cole-Parmer.

-

1H,1H,2H,2H-Perfluorooctanol - SAFETY DATA SHEET. Thermo Fisher Scientific.

-

Therminol® 75 Heat Transfer Fluid Safety Data Sheet. Eastman.

-

1H-Perfluoroheptane Safety Data Sheet. Synquest Labs.

-

Safety Data Sheet. Sigma-Aldrich.

-

SAFETY DATA SHEET. Greenbook.net.

-

1H-Perfluoroheptane. PubChem, National Institutes of Health.

-

1H,1H-Perfluoro-1-nonanol Safety Data Sheet. Thermo Fisher Scientific.

-

Chemical Safety Data Sheet MSDS / SDS - 1H,1H-PERFLUORO-1-HEPTANOL. ChemicalBook.

-

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol. PubChem, National Institutes of Health.

-

1H,1H,2H,2H-Perfluoro-1-decanol (8:2). AccuStandard.

-

1H,1H,2H,2H-PERFLUORO-1-OCTANOL. ChemicalBook.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Safety Data Sheet. Sigma-Aldrich.

-

Safety Data Sheet: 1-Propanol. Carl ROTH.

-

1H,1H-PERFLUOROUNDECAN-1-OL. ChemicalBook.

-

1H,1H-PERFLUORO-1-HEPTANOL. ChemicalBook.

-

1H,1H,2H,2H,3H,3H-Perfluorohexan-1-ol (3:3 FTOH). AccuStandard.

-

1H,1H,2H,2H-Perfluoro-1-decanol. HPC Standards.

-

1H,1H,7H-Perfluoroheptan-1-ol Safety Data Sheet. Synquest Labs.

-

1-Propanol. PubChem, National Institutes of Health.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol | C6F13CH2OH | CID 550386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. americasinternational.com [americasinternational.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. hpc-standards.com [hpc-standards.com]

- 13. 1H,1H-PERFLUORO-1-HEPTANOL | 375-82-6 [chemicalbook.com]

- 14. 1H,1H,2H,2H-PERFLUORO-1-OCTANOL | 647-42-7 [chemicalbook.com]

Unveiling the "Teflon" Alcohols: A Technical Guide to the Physical Properties of Fluorinated Alcohols

Foreword: The Subtle Power of Fluorine

In the landscape of modern chemistry and drug development, the strategic incorporation of fluorine into organic molecules has become a cornerstone of rational design.[1][2] Among the various classes of organofluorine compounds, fluorinated alcohols stand out for their remarkable and often counterintuitive physical properties.[3][4] These compounds, ranging from the well-known 2,2,2-trifluoroethanol (TFE) to the more exotic perfluoro-tert-butanol (PFTB), are not merely analogues of their hydrocarbon counterparts. Instead, they represent a unique class of molecules with distinct electronic landscapes, hydrogen bonding capabilities, and solvation behaviors that have profound implications for their application as solvents, reagents, and building blocks in pharmaceutical synthesis.[3][4][5][6] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core physical properties of fluorinated alcohols, delving into the causality behind their unique characteristics and offering insights into their practical application.

The Inductive Effect and a Paradigm Shift in Acidity

The most striking feature of fluorinated alcohols is their dramatically enhanced acidity compared to non-fluorinated alcohols. This phenomenon is a direct consequence of the powerful electron-withdrawing inductive effect of the fluorine atoms. The high electronegativity of fluorine pulls electron density away from the carbon skeleton and, consequently, from the oxygen atom of the hydroxyl group.[7] This polarization weakens the O-H bond, making the proton more readily ionizable.

The impact of fluorination on pKa is substantial, as illustrated in the table below. For instance, the pKa of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is approximately 9.3, a value more akin to a phenol than a typical alcohol like 2-propanol (pKa ~16.5).[4] This heightened acidity is a critical factor in their utility as solvents for promoting reactions that benefit from a protic, non-nucleophilic environment and in their ability to stabilize anionic species.[8][9][10]

Table 1: Comparison of pKa Values for Selected Alcohols

| Alcohol | Structure | pKa |

| Ethanol | CH₃CH₂OH | 15.9[4] |

| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | 12.4[4] |

| 2-Propanol | (CH₃)₂CHOH | 16.5[4] |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 9.3[4] |

| tert-Butanol | (CH₃)₃COH | 16.5[4] |

| Perfluoro-tert-butanol (PFTB) | (CF₃)₃COH | 5.4[4] |

The Dichotomy of Hydrogen Bonding: Strong Donors, Weak Acceptors

Fluorinated alcohols exhibit a fascinating duality in their hydrogen bonding behavior. The electron-deficient nature of the hydroxyl proton, a result of the inductive effect, makes them exceptionally strong hydrogen bond donors.[8][11] This property is central to their ability to solvate and stabilize anions and to disrupt the native structures of peptides and proteins by forming strong hydrogen bonds with the amide backbone.[4]

Conversely, the electron density around the oxygen atom is significantly reduced due to the pull of the fluorine atoms. This makes the oxygen a poor hydrogen bond acceptor.[7] This "non-coordinating" nature of the oxygen is a key feature that distinguishes fluorinated alcohols from their hydrocarbon counterparts and contributes to their unique solvent properties.

Caption: Using fluorinated alcohols to solubilize peptides.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The determination of the pKa of a fluorinated alcohol is a fundamental experiment to quantify its acidity. A potentiometric titration provides a reliable method for this measurement.

Objective: To determine the pKa of 2,2,2-trifluoroethanol (TFE).

Materials:

-

2,2,2-Trifluoroethanol (TFE)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 1.0 g of TFE into a 100 mL beaker. Add 50 mL of deionized water and a magnetic stir bar. Stir until the TFE is completely dissolved.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.

-

Titration Setup: Place the beaker containing the TFE solution on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. Position the burette filled with the standardized 0.1 M NaOH solution above the beaker.

-

Titration: Record the initial pH of the TFE solution. Begin adding the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point. Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and identifying the maximum value.

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa of the fluorinated alcohol is equal to the pH at the half-equivalence point.

-

Self-Validation: The accuracy of the determined pKa is validated by the sharpness of the equivalence point on the titration curve and the consistency of the results from multiple titrations. The calibration of the pH meter with multiple buffer standards ensures the reliability of the pH measurements.

Conclusion: A Class of Solvents with Unparalleled Potential

Fluorinated alcohols are far more than just fluorinated versions of their hydrocarbon relatives. Their unique physical properties, stemming from the profound electronic influence of fluorine, give rise to a class of molecules with exceptional capabilities. Their high acidity, distinct hydrogen bonding characteristics, and unique solvation properties have established them as indispensable tools in modern organic synthesis, materials science, and particularly in the challenging field of drug development. A thorough understanding of these fundamental physical properties is paramount for any researcher seeking to harness the full potential of these remarkable compounds.

References

-

Wikipedia. Organofluorine chemistry. [Link]

-

Vanegas, J. M., et al. (2015). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 109(7), 1461-1472. [Link]

-

Bryliakov, K. P., et al. (2022). Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)–H Oxidations. Inorganic Chemistry, 61(4), 2095-2105. [Link]

-

dos Santos, J. A., et al. (2021). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au, 1(1), 26-35. [Link]

-

Zaragoza, J., et al. (2023). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. The Journal of Organic Chemistry, 88(17), 12245-12255. [Link]

-

American Chemical Society. (2023). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. [Link]

-

Linclau, B., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Chemistry – A European Journal, 21(49), 17808-17816. [Link]

-

Chen, Y.-C., et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry, 87(2), 1149-1157. [Link]

-

Daugulis, O. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3(2), 266-269. [Link]

-

Wikipedia. Fluoroalcohol. [Link]

-

Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 85-114. [Link]

-

F. J. V. Santos, et al. (2014). Viscosity and diffusion of mixtures involving fluorinated alcohols. Journal of Chemical & Engineering Data, 59(4), 1162-1170. [Link]

-

Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2825-2848. [Link]

-

University of Southampton. Research project: Linclau:Intramolecular hydrogen bonding between organofluorine and alcohols. [Link]

-

Hirota, N., et al. (2003). Clustering of Fluorine-Substituted Alcohols as a Factor Responsible for Their Marked Effects on Proteins and Peptides. Journal of the American Chemical Society, 125(35), 10542-10543. [Link]

-

Rahimi, R., et al. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society, 144(18), 8337-8346. [Link]

-

Wikipedia. List of viscosities. [Link]

-

Zisman, W. A. (1963). SURFACE CHEMISTRY OF FLUOROCHEMICALS. Fort Belvoir, VA: Defense Technical Information Center. [Link]

-

Al-Zoubi, R. M., et al. (2023). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry, 259, 115642. [Link]

-

Tomizawa, T., et al. (2003). Clustering of Fluorinated Alcohols and Their Preferential Interaction with Proteins. ResearchGate. [Link]

-

Bernett, M. K., & Zisman, W. A. (1960). SYNERGISTIC SURFACE TENSION EFFECTS FROM MIXTURES OF FLUORINATED ALCOHOLS WITH CONVENTIONAL WETTING AGENTS. The Journal of Physical Chemistry, 64(9), 1292-1294. [Link]

-

The Organic Chemistry Tutor. (2018, January 5). Surface Tension - What is it, how does it form, what properties does it impart [Video]. YouTube. [Link]

-

Materials. (2019, August 6). Boiling Point of Fluorine (F) [& Color, Uses, Discovery ... 2022]. [Link]

Sources

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]

- 6. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 7. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. pubs.acs.org [pubs.acs.org]

Foreword: On the Nomenclature of Fluorinated Heptanols

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 1H,1H-Perfluoroheptan-1-ol

This guide focuses on the chemical compound commonly identified as 1H,1H-Perfluoroheptan-1-ol . The user's query specified "1H,1H,3H,7H-Perfluoroheptan-1-ol," a structure that implies hydrogen atoms at the 3rd and 7th positions of the carbon chain. Such a specific partially fluorinated alcohol is highly uncommon and not readily found in commercial or research databases. It is probable that the intended subject of inquiry was the more prevalent and extensively documented C7 fluorotelomer alcohol, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol , which is synonymously known as 1H,1H-Perfluoroheptan-1-ol. This document will, therefore, proceed with a comprehensive analysis of the latter, providing the in-depth technical information relevant to researchers and drug development professionals.

Introduction to 1H,1H-Perfluoroheptan-1-ol

1H,1H-Perfluoroheptan-1-ol, also known as a 6:1 fluorotelomer alcohol (6:1 FTOH), is a partially fluorinated organic compound. It consists of a seven-carbon chain where the six carbons of the hexyl group are perfluorinated, and the terminal carbon is bonded to a hydroxyl group and two hydrogen atoms (-CH₂OH). This unique structure, featuring a highly lipophobic and hydrophobic perfluoroalkyl tail and a polar hydrophilic alcohol head, imparts amphiphilic properties that are exploited in a variety of scientific and industrial applications.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Fluorinated alcohols like 1H,1H-Perfluoroheptan-1-ol are valuable as synthetic intermediates, specialized solvents, and building blocks for creating complex fluorinated molecules.[4][5]

Physicochemical Properties and Molecular Weight

The defining characteristics of 1H,1H-Perfluoroheptan-1-ol are dictated by its molecular structure. The molecular weight is a fundamental property for any chemical synthesis, formulation, or analytical procedure.

Molecular Weight and Formula

The key identifying properties of 1H,1H-Perfluoroheptan-1-ol are summarized below. The molecular weight is computed to be 350.08 g/mol .[6]

| Property | Value | Source |

| Molecular Formula | C₇H₃F₁₃O | PubChem[6] |

| Molecular Weight | 350.08 g/mol | PubChem[6] |

| Exact Mass | 349.9976308 Da | PubChem[6] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol | PubChem[6] |

| CAS Number | 375-82-6 | PubChem[6] |

Structural Representation

The structure of 1H,1H-Perfluoroheptan-1-ol is visualized below, highlighting the perfluorohexyl tail and the primary alcohol functional group.

Caption: 2D structure of 1H,1H-Perfluoroheptan-1-ol.

Synthesis and Manufacturing

The synthesis of fluorotelomer alcohols like 1H,1H-Perfluoroheptan-1-ol is typically achieved through a multi-step industrial process. The causality behind the chosen synthetic route is the need for a scalable, efficient, and safe method to introduce the perfluoroalkyl chain.

A common synthetic pathway involves the telomerization of tetrafluoroethylene (TFE) in the presence of a chain-transfer agent, followed by further chemical transformations.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scispace.com [scispace.com]

- 6. 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol | C6F13CH2OH | CID 550386 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of a Fluorinated Alcohol: A Technical Guide to 1H,1H-Perfluoroheptan-1-ol

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Nomenclature

In the realm of complex chemical structures, precise nomenclature is paramount. The topic of this guide, initially designated as "1H,1H,3H,7H-Perfluoroheptan-1-ol," presents a structural ambiguity. Standard IUPAC nomenclature for a saturated perfluorinated chain does not typically accommodate hydrogen atoms at positions other than the terminal carbons without indicating a double bond or other structural feature. Our extensive review of the scientific literature and chemical databases has revealed a scarcity of data for a compound with this exact name.

However, a closely related and well-characterized compound, 1H,1H-Perfluoroheptan-1-ol , also known by its systematic IUPAC name 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol (CAS No. 375-82-6), is a subject of considerable scientific interest and has a wealth of available spectroscopic data. It is our expert assessment that the originally proposed name was likely a misnomer for this more common and structurally sound molecule.

Therefore, this technical guide will focus on the comprehensive spectroscopic analysis of 1H,1H-Perfluoroheptan-1-ol . By providing a detailed exploration of its NMR, IR, and mass spectrometric data, we aim to equip researchers with the foundational knowledge necessary for its identification, characterization, and application in drug development and materials science.

Introduction: The Significance of Spectroscopic Characterization

1H,1H-Perfluoroheptan-1-ol belongs to the class of fluorotelomer alcohols (FTOHs), which are important precursors in the synthesis of various fluorinated surfactants, polymers, and pharmaceutical intermediates. The unique properties imparted by the perfluoroalkyl chain, such as high thermal stability, chemical inertness, and lipophobicity, make these compounds highly valuable.

Accurate spectroscopic characterization is the cornerstone of chemical research and development. It provides an unambiguous "fingerprint" of a molecule, confirming its identity, purity, and structure. For drug development professionals, a thorough understanding of a molecule's spectroscopic profile is critical for quality control, metabolic studies, and regulatory submissions. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize 1H,1H-Perfluoroheptan-1-ol, offering not just the data, but the scientific rationale behind the observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of individual atoms. For 1H,1H-Perfluoroheptan-1-ol, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

¹H NMR Spectroscopy: Identifying the Non-Fluorinated Moieties

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. In 1H,1H-Perfluoroheptan-1-ol, there are two distinct proton environments: the methylene group adjacent to the oxygen (-CH₂OH) and the hydroxyl proton (-OH).

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum of a fluorinated alcohol involves careful sample preparation and parameter optimization.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1H,1H-Perfluoroheptan-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can slow down the exchange of the hydroxyl proton, allowing for its observation and coupling.

-

Ensure the sample is homogeneous and free of particulate matter.

-

-

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.

-

Number of Scans (NS): 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.

-

Spectral Width (SW): A standard spectral width of 12-16 ppm is appropriate.

-

Data and Interpretation:

The ¹H NMR spectrum of 1H,1H-Perfluoroheptan-1-ol in DMSO-d₆ exhibits two key signals.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.99 | Triplet (t) | 2H | -CH ₂OH |

| ~6.13 | Triplet (t) | 1H | -CH₂OH |

-

The -CH₂OH Signal (~3.99 ppm): The protons of the methylene group are adjacent to a highly electronegative perfluoroalkyl chain and an oxygen atom, which deshields them, causing them to resonate downfield. The signal appears as a triplet due to coupling with the two adjacent fluorine atoms on the C2 carbon (³JHF coupling).

-

The -OH Signal (~6.13 ppm): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, it appears as a distinct triplet due to coupling with the adjacent methylene protons (³JHH coupling). The observation of this coupling confirms that the proton exchange is slow on the NMR timescale in this solvent.

Caption: Spin-spin coupling in 1H,1H-Perfluoroheptan-1-ol.

¹³C NMR Spectroscopy: Mapping the Carbon Backbone

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Due to the presence of fluorine, the spectrum will show characteristic splitting patterns due to carbon-fluorine coupling (ⁿJCF).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumental Parameters (Example for a 100 MHz Spectrometer):

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. Quaternary carbons and carbons in fluorinated environments can have long relaxation times.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically needed to achieve a good signal-to-noise ratio.

-

Predicted Data and Interpretation:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 (-C H₂OH) | ~50-60 | Triplet (²JCF) |

| C2 (-C F₂-) | ~110-120 | Triplet of triplets (¹JCF, ²JCF) |

| C3-C6 (-C F₂-) | ~105-120 | Complex multiplets |

| C7 (-C F₃) | ~115-125 | Quartet (¹JCF) |

-

C1 (-CH₂OH): This carbon is deshielded by the adjacent oxygen and the perfluoroalkyl chain. It will be split into a triplet by the two fluorine atoms on C2.

-

Fluorinated Carbons (C2-C7): Carbons directly bonded to fluorine experience a large downfield shift. The multiplicities will be complex due to one-bond (¹JCF) and two-bond (²JCF) couplings, which are typically large. The terminal -CF₃ group will appear as a quartet due to coupling with the three equivalent fluorine atoms.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique that provides detailed information about the fluorine atoms in a molecule. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for distinguishing between different fluorinated environments.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Similar to ¹H NMR, 5-10 mg of the sample in a deuterated solvent is sufficient.

-

Instrumental Parameters (Example for a 376 MHz Spectrometer):

-

Pulse Sequence: A standard single-pulse sequence is used. Proton decoupling can be employed to simplify the spectrum.

-

Reference: An external or internal reference, such as CFCl₃ (0 ppm), is used.

-

Relaxation Delay (D1): Shorter relaxation delays can often be used for ¹⁹F NMR.

-

Predicted Data and Interpretation:

Based on typical chemical shifts for perfluoroalkyl chains, we can predict the approximate regions where the signals for the different -CF₂- groups and the -CF₃ group will appear.

| Fluorine Environment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity |

| -CF ₃ | ~ -81 | Triplet |

| -CF ₂- (adjacent to -CF₃) | ~ -126 | Quartet |

| -CF ₂- (internal) | ~ -122 to -124 | Complex multiplets |

| -CF ₂- (adjacent to -CH₂OH) | ~ -115 | Triplet |

The terminal -CF₃ group typically appears at the highest field (most shielded). The signals for the -CF₂- groups will be shifted downfield, with the group closest to the electron-withdrawing -CH₂OH group appearing at the lowest field. The multiplicities will arise from F-F coupling with adjacent fluorine atoms.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (thin film between two salt plates, e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄), or as a KBr pellet if the compound is a solid.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data and Interpretation:

The IR spectrum of 1H,1H-Perfluoroheptan-1-ol will be dominated by absorptions from the O-H, C-H, and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3600-3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| ~2950-2850 | Medium | C-H stretch | Methylene (-CH₂) |

| ~1400-1000 | Very Strong | C-F stretch | Perfluoroalkyl chain |

| ~1050 | Strong | C-O stretch | Primary Alcohol |

-

O-H Stretch: A strong, broad absorption in the region of 3600-3200 cm⁻¹ is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretch: Weaker absorptions around 2950-2850 cm⁻¹ correspond to the stretching of the C-H bonds in the methylene group.

-

C-F Stretch: The most intense and complex region of the spectrum will be between 1400 and 1000 cm⁻¹, where the strong C-F stretching vibrations of the perfluoroalkyl chain absorb.

-

C-O Stretch: A strong band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration in a primary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile compounds like 1H,1H-Perfluoroheptan-1-ol.

-

Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from other components.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole) and detected.

Data and Interpretation:

The mass spectrum of 1H,1H-Perfluoroheptan-1-ol (molecular weight: 350.08 g/mol ) will show a molecular ion peak (M⁺) and several characteristic fragment ions.

-

Molecular Ion (M⁺): A peak at m/z = 350 would correspond to the molecular ion. This peak may be weak or absent in the EI spectrum of alcohols due to rapid fragmentation.

-

Loss of Water ([M-H₂O]⁺): A peak at m/z = 332, corresponding to the loss of a water molecule, is a common fragmentation pathway for alcohols.

-

Alpha-Cleavage: Cleavage of the C1-C2 bond is a favorable fragmentation pathway for alcohols, leading to the formation of a [CH₂OH]⁺ ion at m/z = 31.

-

Perfluoroalkyl Fragments: The spectrum will likely be dominated by peaks corresponding to various perfluoroalkyl fragments, such as [C₅F₁₁]⁺ (m/z = 281), [C₄F₉]⁺ (m/z = 231), [C₃F₇]⁺ (m/z = 181), [C₂F₅]⁺ (m/z = 131), and [CF₃]⁺ (m/z = 69). The peak at m/z = 69 is often a very prominent peak in the mass spectra of fluorinated compounds.

Caption: Plausible fragmentation pathways for 1H,1H-Perfluoroheptan-1-ol in EI-MS.

Conclusion: An Integrated Spectroscopic Portrait

The comprehensive spectroscopic analysis of 1H,1H-Perfluoroheptan-1-ol provides a detailed and self-validating picture of its molecular structure. Each technique offers a unique and complementary piece of the puzzle:

-

¹H NMR confirms the presence and connectivity of the -CH₂OH group.

-

¹³C NMR maps the carbon skeleton and reveals the profound electronic influence of the fluorine atoms.

-

¹⁹F NMR provides a highly sensitive and detailed fingerprint of the perfluoroalkyl chain.

-

IR Spectroscopy unequivocally identifies the key functional groups, particularly the hydroxyl and perfluoroalkyl moieties.

-

Mass Spectrometry confirms the molecular weight and elucidates characteristic fragmentation pathways, further corroborating the structure.

For researchers in drug development and materials science, a thorough understanding of these spectroscopic data is not merely an academic exercise. It is a fundamental requirement for ensuring the identity, purity, and quality of their materials, and for building a solid foundation for further research and application.

References

-

PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol. National Center for Biotechnology Information. [Link]

-

NIST WebBook. 1H,1H,7H-Dodecafluoro-1-heptanol. National Institute of Standards and Technology. [Link]

-

J&K Scientific. 1H,1H-Perfluoro-1-heptanol, 97%. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

Chemistry LibreTexts. Interpreting Infrared Spectra. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

"environmental fate of fluorotelomer alcohols"

An In-depth Technical Guide to the Environmental Fate of Fluorotelomer Alcohols

Executive Summary

Fluorotelomer alcohols (FTOHs) are a significant subclass of per- and polyfluoroalkyl substances (PFAS) utilized in the manufacturing of fluorotelomer-based polymers, which impart water- and oil-repellent properties to a vast array of consumer and industrial products. While not persistent in their original form, FTOHs are volatile precursors that undergo transport and degradation in the environment, leading to the formation of highly persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs), which are of significant toxicological concern. This guide provides a comprehensive technical overview of the environmental journey of FTOHs, from their release and transport to their ultimate transformation into terminal, persistent degradation products. We will explore the critical atmospheric and biotic degradation pathways, detail the experimental methodologies used to study these processes, and discuss the implications for environmental contamination and regulatory oversight.

Introduction to Fluorotelomer Alcohols (FTOHs)

Fluorotelomer alcohols are compounds characterized by a perfluorinated carbon chain of variable length attached to an ethyl alcohol group, with the general structure F(CF₂)nCH₂CH₂OH. They are commonly named using an "n:2" nomenclature, where 'n' represents the number of fluorinated carbons and '2' represents the two non-fluorinated carbons of the ethyl group. For example, 8:2 FTOH has the structure F(CF₂)₈CH₂CH₂OH.

These substances are primarily used as intermediates in the synthesis of fluorotelomer-based polymers and surfactants applied to textiles, carpets, food packaging, and in aqueous film-forming foams (AFFF) for firefighting[1][2]. FTOHs are often present as residual impurities in these finished products and can be released into the environment throughout the product lifecycle—from manufacturing and use to disposal in landfills[3][4].

Key Physicochemical Properties: The environmental behavior of FTOHs is governed by their unique properties:

-

Volatility: FTOHs are neutral molecules at environmentally relevant pH, making them significantly more volatile than their ionic PFCA degradation products[3]. This volatility is a key factor in their release from products and their subsequent long-range atmospheric transport[1].

-

Solubility and Sorption: FTOH water solubility is relatively low and decreases as the fluorinated chain length increases. In the presence of solid matter like soil or sludge, FTOHs tend to adsorb rapidly onto the solid phase, which competes with volatilization as a primary fate process[5].

Environmental Transport and Partitioning

Once released, FTOHs enter a complex cycle of partitioning and transport across various environmental compartments.

Atmospheric Transport

Due to their volatility, the atmosphere is a primary medium for FTOH transport. They are ubiquitous in the North American atmosphere and have an estimated atmospheric lifetime of approximately 20 days, which is sufficient for widespread hemispheric distribution[6][7]. This long-range transport is a critical mechanism for the contamination of remote ecosystems, such as the Arctic, with PFCAs derived from FTOH degradation[6][7]. FTOHs in the atmosphere partition primarily to the gas phase (around 90%), with a smaller fraction associated with particulate matter[3].

Terrestrial and Aquatic Partitioning

When released to land or water, FTOHs exhibit strong partitioning behavior. They readily adsorb to soil, sediment, and wastewater sludge[5]. This sorption process can act as a significant sink, sequestering FTOHs and making them available for microbial degradation. However, FTOHs can also be released from sources like landfills and wastewater treatment plants into the atmosphere and surrounding water bodies[1]. In soils, FTOHs can persist for extended periods, particularly under reducing (anaerobic) conditions[1].

Degradation Pathways and Transformation Products

The primary environmental concern with FTOHs is their transformation into highly stable PFCAs. This occurs through both abiotic and biotic pathways.

Atmospheric Degradation (Abiotic)

The most significant abiotic degradation pathway for FTOHs is gas-phase oxidation in the atmosphere, initiated by reaction with hydroxyl (OH) radicals[6][7]. This process is a major source of the PFCAs found in remote global locations[6]. The degradation proceeds through a series of radical reactions, ultimately cleaving the non-fluorinated part of the molecule and forming a homologous series of PFCAs[6]. For example, the atmospheric oxidation of 8:2 FTOH is a known source of perfluorooctanoic acid (PFOA, C₇F₁₅COOH) and shorter-chain PFCAs[3][6].

Biotransformation (Biotic Degradation)

FTOHs are also subject to microbial degradation in soil, activated sludge, and sediment[3][8]. This biotransformation is a significant pathway for PFCA formation in terrestrial and aquatic systems[1].

-

Aerobic Degradation: Under aerobic conditions, microorganisms can transform FTOHs into a variety of intermediate and terminal products. The process often involves the oxidation of the alcohol group, leading to the formation of fluorotelomer saturated and unsaturated carboxylic acids, and ultimately, a suite of PFCAs[1][3]. Aerobic degradation is generally faster than anaerobic degradation, with half-lives ranging from less than a day to 14 days[3]. The specific microbial species and the presence of other organic carbon sources can significantly influence the rate and extent of degradation[5][9].

-

Anaerobic Degradation: The biotransformation of FTOHs is significantly slower under anaerobic conditions, with potential half-lives exceeding a year[3].

Studies using radiolabeled 8:2 FTOH in activated sludge have provided direct evidence that microorganisms can defluorinate and mineralize the perfluorinated carbon chain, forming shorter-chain fluorinated metabolites and even CO₂[5][8]. This demonstrates that, contrary to earlier beliefs, the carbon-fluorine bond is not entirely resistant to microbial attack, although the process is slow[5].

Sources

- 1. alsglobal.com [alsglobal.com]

- 2. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 3. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 4. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6:2 Fluorotelomer alcohol (6:2 FTOH) biodegradation by multiple microbial species under different physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol Guide for Emulsion Stabilization Using 1H,1H,3H,7H-Perfluoroheptan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Partially Fluorinated Alcohols in Emulsion Technology

Emulsions are fundamental to a vast array of applications, from pharmaceutical formulations and drug delivery systems to cosmetics and advanced materials.[1] The stability of these systems, which consist of one liquid dispersed as droplets within another immiscible liquid, is of paramount importance.[1] Instability, manifesting as flocculation, coalescence, or Ostwald ripening, can compromise the efficacy, shelf-life, and safety of a product.[1][2]

This guide focuses on the application of a unique, partially fluorinated alcohol, 1H,1H,3H,7H-Perfluoroheptan-1-ol , as a stabilizer for emulsions. Its molecular structure, featuring a hydrophilic alcohol head group and a segmented fluorinated tail, imparts distinct physicochemical properties that make it a compelling candidate for creating highly stable emulsions, particularly for applications in the life sciences.[3][4] Perfluorocarbon-based nanoemulsions are increasingly investigated for biomedical applications such as MRI tracers, ultrasound contrast agents, and as platforms for drug delivery.[5][6]

This document will provide a comprehensive overview of the proposed mechanism of action, detailed protocols for emulsion preparation and characterization, and critical insights into the effective use of 1H,1H,3H,7H-Perfluoroheptan-1-ol.

Physicochemical Properties of 1H,1H,3H,7H-Perfluoroheptan-1-ol

Understanding the molecular characteristics of 1H,1H,3H,7H-Perfluoroheptan-1-ol is crucial to appreciating its function as an emulsion stabilizer.

| Property | Value | Reference |

| Molecular Formula | C7H4F12O | Inferred from Name |

| Molecular Weight | 352.08 g/mol | Calculated |

| Appearance | Colorless Liquid | [3] |

| Key Structural Features | Hydrophilic alcohol head group, lipophobic and hydrophobic fluorinated tail | [3][4] |

| Supplier | Apollo Scientific (purity 98%) | [3] |

Mechanism of Emulsion Stabilization

The efficacy of 1H,1H,3H,7H-Perfluoroheptan-1-ol as an emulsion stabilizer is rooted in its amphiphilic nature, stemming from its distinct hydrophilic and fluorophilic/lipophobic segments.

Interfacial Orientation and Reduction of Surface Tension:

At the oil-water interface, the hydrophilic alcohol head group of 1H,1H,3H,7H-Perfluoroheptan-1-ol preferentially orients towards the aqueous phase, while the fluorinated tail extends into the oil phase. This arrangement disrupts the cohesive forces between the molecules of the continuous phase, leading to a reduction in interfacial tension. A lower interfacial tension facilitates the formation of smaller droplets during emulsification and reduces the thermodynamic driving force for coalescence.

Steric Hindrance and Repulsive Forces:

The bulky, rigid nature of the perfluoroalkyl chain provides a significant steric barrier between adjacent droplets. This steric hindrance physically prevents the droplets from approaching each other closely enough to coalesce. For water-in-oil emulsions, this steric repulsion is the dominant stabilization force due to the low electrical conductivity of the oil phase.

Hydrogen Bonding and Interfacial Film Strength:

The alcohol head group can participate in hydrogen bonding with water molecules and potentially with other stabilizer molecules at the interface. This contributes to the formation of a more robust and structured interfacial film, further enhancing emulsion stability. The molecule has been modeled as having two associating sites that facilitate hydrogen bonding.[3]

Diagram of Proposed Stabilization Mechanism:

Caption: Proposed orientation at the oil-water interface.

Protocols for Emulsion Preparation and Characterization

The following protocols provide a starting point for utilizing 1H,1H,3H,7H-Perfluoroheptan-1-ol as an emulsion stabilizer. Optimization will be necessary depending on the specific oil phase and desired emulsion properties.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol is suitable for dispersing a fluorinated oil in an aqueous continuous phase.

Materials:

-

1H,1H,3H,7H-Perfluoroheptan-1-ol

-

Perfluorooctyl bromide (PFOB) or other suitable fluorinated oil

-

Deionized water

-

High-shear homogenizer (e.g., rotor-stator or microfluidizer)

Procedure:

-

Prepare the Aqueous Phase: In a clean beaker, add the desired volume of deionized water.

-

Prepare the Oil Phase: In a separate beaker, weigh the desired amount of the fluorinated oil.

-

Add the Stabilizer: Add 1H,1H,3H,7H-Perfluoroheptan-1-ol to the oil phase. A starting concentration range of 1-5% (w/w) relative to the oil phase is recommended.

-

Pre-emulsification: Slowly add the oil phase containing the stabilizer to the aqueous phase while stirring at a moderate speed with a magnetic stirrer.

-

Homogenization: Subject the pre-emulsion to high-shear homogenization.

-

Rotor-Stator Homogenizer: Start at a low speed and gradually increase to 8,000-15,000 rpm. Homogenize for 5-15 minutes.

-

Microfluidizer: Process the pre-emulsion for 3-5 passes at a pressure of 10,000-20,000 PSI.

-

-

Cooling: Place the emulsion in an ice bath during and after homogenization to dissipate heat.

-

Storage: Store the final emulsion in a sealed container at 4°C.

Protocol 2: Characterization of the Emulsion

1. Droplet Size Analysis:

-

Method: Dynamic Light Scattering (DLS) is a suitable method for measuring the mean droplet size and polydispersity index (PDI).

-

Procedure:

-

Dilute a small aliquot of the emulsion in deionized water to an appropriate concentration for DLS analysis.

-

Perform the measurement according to the instrument's instructions.

-

Analyze the data to obtain the z-average diameter and PDI. A PDI below 0.3 indicates a relatively monodisperse emulsion.

-

2. Stability Assessment:

-

Method: Monitor the droplet size and visual appearance of the emulsion over time at different storage conditions (e.g., 4°C, 25°C, 40°C).

-

Procedure:

-

Measure the initial droplet size of the emulsion.

-

At regular intervals (e.g., 1, 7, 14, and 30 days), visually inspect the emulsion for any signs of phase separation, creaming, or sedimentation.

-

At the same time points, measure the droplet size using DLS to monitor for any changes, which could indicate instability phenomena like Ostwald ripening or coalescence.

-

3. Interfacial Tension Measurement:

-

Method: A drop shape analyzer or a spinning drop tensiometer can be used to measure the interfacial tension between the oil and aqueous phases with and without the stabilizer.

-

Procedure:

-

Prepare solutions of 1H,1H,3H,7H-Perfluoroheptan-1-ol in the oil phase at various concentrations.

-

Measure the interfacial tension of each solution against the aqueous phase according to the instrument's protocol.

-

A significant decrease in interfacial tension with increasing stabilizer concentration is expected.

-

Experimental Workflow Visualization

Caption: Workflow for emulsion preparation and analysis.

Safety and Handling

As with all fluorinated compounds, appropriate safety precautions should be taken when handling 1H,1H,3H,7H-Perfluoroheptan-1-ol.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Large initial droplet size | Insufficient homogenization energy or time. | Increase homogenization speed/pressure or duration. |

| Stabilizer concentration is too low. | Increase the concentration of 1H,1H,3H,7H-Perfluoroheptan-1-ol. | |

| Emulsion is unstable (phase separation) | Stabilizer concentration is too low. | Increase the stabilizer concentration. |

| Incompatible oil phase. | Ensure the oil phase is suitable for stabilization with a fluorinated alcohol. | |

| Droplet coalescence. | Optimize homogenization to achieve a smaller, more uniform droplet size. | |

| High polydispersity index (PDI) | Inefficient homogenization. | Optimize homogenization parameters. |

| Contaminants in the system. | Use high-purity reagents and clean glassware. |

Conclusion

1H,1H,3H,7H-Perfluoroheptan-1-ol presents a promising option for the stabilization of emulsions, particularly those involving fluorinated oil phases for biomedical applications. Its unique molecular structure allows it to effectively reduce interfacial tension and provide a steric barrier against droplet coalescence. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and other partially fluorinated alcohols in their formulation work. Further optimization and characterization will be essential to tailor emulsion properties for specific applications.

References

- Trindade, J. R., et al. (2007). Liquid-liquid equilibrium of (1H,1H,7H-perfluoroheptan-1-ol + perfluoroalkane) binary mixtures. Fluid Phase Equilibria, 251(1), 33-40.

-

SciSpace. (2007). Liquid-liquid equilibrium of (1H,1H,7H-perfluoroheptan-1-ol + perfluoroalkane) binary mixtures. Retrieved from [Link]

- An, F., et al. (2017). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Advanced Drug Delivery Reviews, 115, 118-137.

- National Center for Biotechnology Information. (n.d.).

- Zhang, C., et al. (2015). Fluorophilic boronic acid copolymer surfactant for stabilization of complex emulsion droplets with fluorinated oil. Lab on a Chip, 15(12), 2695-2701.

- ResearchGate. (2019).

- Riess, J. G. (1994). Fluorocarbon emulsions--the stability issue.

- SciSpace. (2019). One-pot two-step facile synthesis of new 6,7-dihydro-1H—pyrazolo [3,4-b] pyridine-5- carbonitrile hybrids as antimicrobial agents.

- Fox, M. S., et al. (2018). Squalene Emulsions for Parenteral Vaccine and Drug Delivery. Molecular Pharmaceutics, 15(8), 3136-3157.

-

MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][7]oxazine-1,8-diones.

- MDPI. (2021). Exploiting Partial Solubility in Partially Fluorinated Thermoplastic Blends to Improve Adhesion during Fused Deposition Modeling.

- Chansiri, K., et al. (2010). Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. Journal of Food Science, 75(1), E1-E7.

- ResearchGate. (2009). Facile Synthesis of 1H, 4H-cyclopenta[c]pyrrolo[1,2-b]isoquinolin-2(3H)-one.

- RSC Publishing. (2017).

- White Rose Research Online. (2019).

- Vanegas, J. M., et al. (2014). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 107(1), 134-145.

- ResearchGate. (2016).

- Kandadai, M. A., et al. (2010).

- National Center for Biotechnology Information. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol. PubChem.

- Gavan, V., et al. (2009). Enteric micro-particles for targeted oral drug delivery. Journal of Drug Delivery Science and Technology, 19(6), 405-410.

- National Center for Biotechnology Information. (n.d.). 1H-Perfluoroheptane. PubChem.

- National Center for Biotechnology Inform

- RSC Publishing. (2015).

-

MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][7]oxazine-1,8-diones.

- MDPI. (2021). Exploiting Partial Solubility in Partially Fluorinated Thermoplastic Blends to Improve Adhesion during Fused Deposition Modeling.

- White Rose Research Online. (2019).

- ResearchGate. (2016).